molecular formula C17H15ClN4O B6116727 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6116727
M. Wt: 326.8 g/mol
InChI Key: DWHZEYYOVXBBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, also known as CP-945,598, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrido[2,3-d]pyrimidin-4-one derivatives and has been shown to possess a high affinity for the cannabinoid CB1 receptor.

Mechanism of Action

5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one acts as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of various physiological processes, including pain perception, appetite, and mood. By blocking the activity of this receptor, this compound is able to modulate these processes and has potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, appetite, and mood. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders, such as epilepsy, anxiety, and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one in laboratory experiments include its high affinity for the cannabinoid CB1 receptor, its selective antagonist activity, and its potential therapeutic applications in various neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one, including the development of new synthetic methods for its production, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to fully understand the potential limitations and toxicity of this compound, as well as its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves several steps, starting from the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form the corresponding enamine. This intermediate is then reacted with pyrrolidine and subsequently cyclized to form the pyrido[2,3-d]pyrimidin-4-one ring system. The final product is obtained after purification and characterization.

Scientific Research Applications

5-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of the cannabinoid CB1 receptor, which is widely distributed in the central nervous system and plays an important role in various physiological processes.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHZEYYOVXBBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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